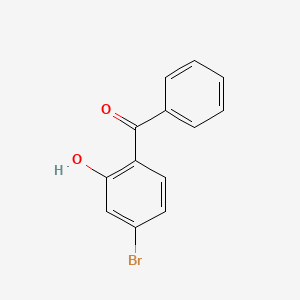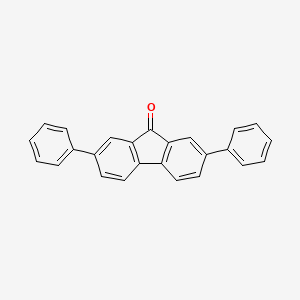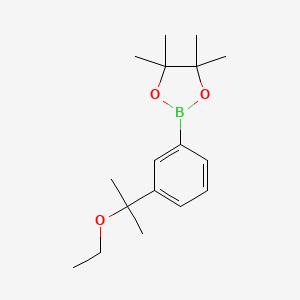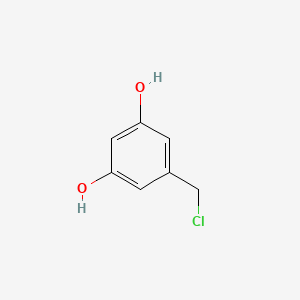
5-(Chloromethyl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound features a benzene ring substituted with two hydroxyl groups and a chloromethyl group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)benzene-1,3-diol typically involves the chloromethylation of benzene-1,3-diol (resorcinol). This can be achieved through the reaction of resorcinol with formaldehyde and hydrochloric acid under acidic conditions . The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{OH})_2 + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{C}_6\text{H}_3(\text{OH})_2\text{CH}_2\text{Cl} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)benzene-1,3-diol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group under suitable conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation: Quinones.
Reduction: Methyl-substituted benzenediols.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)benzene-1,3-diol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)benzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
- Guaiacol (2-methoxyphenol)
- Mequinol (4-methoxyphenol)
Uniqueness
5-(Chloromethyl)benzene-1,3-diol is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to other benzenediols. This functional group allows for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Fórmula molecular |
C7H7ClO2 |
|---|---|
Peso molecular |
158.58 g/mol |
Nombre IUPAC |
5-(chloromethyl)benzene-1,3-diol |
InChI |
InChI=1S/C7H7ClO2/c8-4-5-1-6(9)3-7(10)2-5/h1-3,9-10H,4H2 |
Clave InChI |
PBOLGMKQAMWAFU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1O)O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




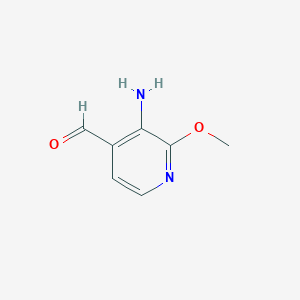
![Bis[4-(diethylamino)phenyl]methanethione](/img/structure/B13993599.png)
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13993601.png)
![{4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane](/img/structure/B13993607.png)
![[6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid](/img/structure/B13993615.png)
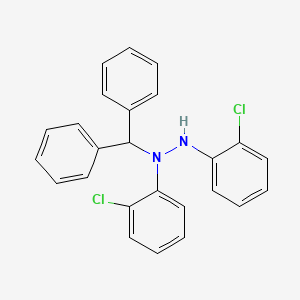
![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13993629.png)


